Boc-D-Lys(2-Cl-Z)-OH, also known as Nα-Boc-Nε-(2-chlorobenzyl) D-lysine, is a derivative of the amino acid lysine. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 2-chlorobenzyl (Cl-Z) group on the epsilon-amino group. This compound has a molecular formula of C₁₉H₂₇ClN₂O₆ and a molar mass of approximately 414.88 g/mol .
The Boc protecting group is commonly used in peptide synthesis to protect the amino group from unwanted reactions, while the 2-chlorobenzyl group allows for further functionalization or modification through various
These reactions make Boc-D-Lys(2-Cl-Z)-OH a versatile intermediate in organic synthesis and peptide chemistry .
The synthesis of Boc-D-Lys(2-Cl-Z)-OH typically involves several steps:
Boc-D-Lys(2-Cl-Z)-OH is primarily used in:
Here are some compounds similar to Boc-D-Lys(2-Cl-Z)-OH:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Boc-D-lysine | Contains only the Boc protecting group | Commonly used without additional functionalization |
Fmoc-D-lysine | Contains a fluorenylmethyloxycarbonyl protecting group | Useful for different peptide coupling strategies |
Boc-Lys(4-NO₂-Bz)-OH | Contains a nitrobenzyl group instead of chlorobenzyl | Provides different reactivity due to nitro group |
Boc-D-Lys(2-Cl-Z)-OH stands out due to its unique combination of protective and reactive groups, allowing for specific modifications that can enhance its utility in synthetic chemistry compared to other lysine derivatives .